molecular formula C18H18F2N2O3S B2423838 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide CAS No. 1396854-42-4

1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2423838
CAS No.: 1396854-42-4
M. Wt: 380.41
InChI Key: YDXCNDOBEHCKAN-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of difluorophenyl and oxopiperidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Coupling with Piperidinyl Derivative: The difluorophenyl intermediate is then coupled with a piperidinyl derivative under specific conditions, often involving catalysts and solvents to facilitate the reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-difluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
  • 1-(2,5-difluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Uniqueness

1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide is unique due to the presence of both difluorophenyl and oxopiperidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-14-4-9-17(20)13(11-14)12-26(24,25)21-15-5-7-16(8-6-15)22-10-2-1-3-18(22)23/h4-9,11,21H,1-3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXCNDOBEHCKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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